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Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

Cat. No.: B165669 Get Quote

An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and physical

properties of the (Z)- (cis) and (E)- (trans) isomers of 3,5-dimethyl-3-heptene. The information

is compiled to assist in further research and development involving these non-polar

hydrocarbon compounds.

Physicochemical Properties
The cis and trans isomers of 3,5-dimethyl-3-heptene share the same molecular formula

(C9H18) and molecular weight (approximately 126.24 g/mol ).[1][2] However, their distinct

spatial arrangements of substituents around the carbon-carbon double bond result in different

physical properties. While specific experimental data for each pure isomer is scarce in publicly

available literature, the properties of the cis/trans mixture are documented. The mixture is a

colorless liquid with a specific gravity of 0.73.[3]

Table 1: General Physicochemical Data for 3,5-Dimethyl-3-heptene
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Property
Value (for cis/trans mixture
unless specified)

Reference

Molecular Formula C9H18 [1][2]

Molecular Weight 126.24 g/mol [1][2]

CAS Number 19549-93-0 (cis/trans mixture) [1]

59643-68-4 ((E)-isomer) [4]

Appearance Colorless Liquid [3]

Specific Gravity 0.73 [3]

Stereoselective Synthesis
The synthesis of specific isomers of 3,5-dimethyl-3-heptene requires stereoselective methods

to control the geometry of the double bond. The Wittig reaction and the Julia-Kocienski

olefination are two powerful methods for achieving this.

A general workflow for the synthesis and separation of the isomers is presented below.
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Caption: General workflow for synthesis and analysis. (Max Width: 760px)
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The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones

and a phosphorus ylide.[5] The stereochemical outcome depends on the nature of the ylide.

Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of

(E)-alkenes.[6]

Experimental Protocol: General Procedure for Wittig Synthesis[7][8][9]

Ylide Generation: A phosphonium salt is suspended in an appropriate anhydrous solvent

(e.g., THF, Et2O) under an inert atmosphere (N2 or Ar). A strong base (e.g., n-butyllithium,

sodium hydride) is added dropwise at a low temperature (typically -78 to 0 °C) to

deprotonate the phosphonium salt and form the ylide.

Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent,

is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed

to warm to room temperature and stirred for several hours.

Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium

chloride solution). The product is extracted with an organic solvent, and the organic layer is

washed, dried, and concentrated.

Purification: The crude product, which contains the alkene isomers and triphenylphosphine

oxide, is purified by column chromatography.

Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modified version of the Julia olefination that often provides

high (E)-selectivity.[10][11] It involves the reaction of a heteroaromatic sulfone with an aldehyde

or ketone.[12]

Experimental Protocol: General Procedure for Julia-Kocienski Olefination[10][13]

Anion Formation: The heteroaryl alkyl sulfone is dissolved in an anhydrous aprotic solvent

(e.g., DME, THF) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is added to generate

the sulfone anion.
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Reaction with Carbonyl: The aldehyde or ketone is added to the solution of the anion. The

reaction is stirred at low temperature for a period of time before being allowed to warm to

room temperature.

Workup and Purification: The reaction is quenched, and the product is extracted as

described for the Wittig reaction. Purification is typically achieved by column

chromatography.

Separation of Isomers
The separation of the cis and trans isomers of 3,5-dimethyl-3-heptene can be challenging due

to their similar physical properties. Argentation chromatography is a highly effective technique

for this purpose.[14]

Argentation Chromatography
This technique utilizes a stationary phase, typically silica gel, impregnated with silver ions (from

silver nitrate).[14] The separation is based on the reversible formation of charge-transfer

complexes between the silver ions and the π-electrons of the alkene double bond. Cis-alkenes,

being more sterically hindered, form weaker complexes and elute faster than their trans

counterparts.[15][16]

Experimental Protocol: General Procedure for Argentation Chromatography[14][15]

Preparation of the Stationary Phase: Silica gel is slurried in a solution of silver nitrate in a

suitable solvent (e.g., water or methanol). The solvent is then removed under reduced

pressure to yield the silver nitrate-impregnated silica gel.

Column Packing and Elution: The prepared stationary phase is packed into a

chromatography column. The mixture of isomers is loaded onto the column and eluted with a

non-polar solvent system (e.g., hexane or a mixture of hexane and a slightly more polar

solvent like diethyl ether).

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such

as gas chromatography (GC) or thin-layer chromatography (TLC) to identify the pure

isomers.
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Spectroscopic Characterization
Detailed spectroscopic data for the individual pure isomers of 3,5-dimethyl-3-heptene is not

readily available in the public domain. The following sections describe the expected spectral

characteristics based on general principles of NMR, IR, and mass spectrometry for

trisubstituted alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and coupling constants of the vinylic proton and the protons on

the adjacent carbons will be characteristic for each isomer. For the (Z)-isomer, the vinylic

proton is expected to appear at a slightly different chemical shift compared to the (E)-isomer

due to the different anisotropic effects of the neighboring alkyl groups. The coupling constants

between the vinylic proton and the allylic protons can also provide stereochemical information.

¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will differ between

the cis and trans isomers due to steric effects (the γ-gauche effect). In the cis isomer, steric

compression typically causes the carbons of the nearby alkyl groups to be shielded and appear

at a higher field (lower ppm) compared to the trans isomer.[17]

Table 2: Predicted ¹H and ¹³C NMR Data (based on general values for similar structures)

Isomer Vinylic Proton (¹H)
Vinylic Carbons
(¹³C)

Allylic Carbons
(¹³C)

(Z)-cis ~5.1-5.3 ppm ~125-135 ppm
~30-40 ppm

(shielded)

(E)-trans ~5.2-5.4 ppm ~126-136 ppm
~35-45 ppm

(deshielded)

Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic C-H stretching vibrations for sp² and sp³

hybridized carbons, and a C=C stretching vibration. The out-of-plane C-H bending vibration is

particularly useful for distinguishing between cis and trans isomers of less substituted alkenes.

For trisubstituted alkenes like 3,5-dimethyl-3-heptene, the C=C stretch is expected around
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1670-1665 cm⁻¹. The exact position and intensity of the C-H out-of-plane bending bands in the

1000-650 cm⁻¹ region can help in distinguishing the isomers, although the patterns can be

complex for highly substituted alkenes.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of both cis and trans isomers are expected to be very

similar, as the initial molecular ion often has enough energy to isomerize before fragmentation.

Both isomers will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will be

characteristic of branched alkenes, with major fragments arising from allylic cleavage and

rearrangements. The NIST WebBook provides a mass spectrum for the (E)-isomer (CAS

59643-68-4), which can serve as a reference.[6]

Conclusion
This technical guide provides an overview of the key aspects related to the cis and trans

isomers of 3,5-dimethyl-3-heptene. While specific experimental data for the pure isomers is

limited, established stereoselective synthesis and separation techniques provide a clear path

for their preparation and isolation. The predicted spectroscopic characteristics offer a basis for

their characterization. Further research to fully elucidate the distinct properties of each isomer

is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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